Thiourea, N-(2-hydroxyethyl)-N'-phenyl-

Organic Synthesis Heterocyclic Chemistry Cyclodesulfurization

Researchers requiring regiocontrolled heterocycle synthesis face limited options for precursors enabling selective O- vs S-cyclization. 1-(2-Hydroxyethyl)-3-phenylthiourea (CAS 102-12-5) overcomes this challenge: • Enables TsCl/NaOH-mediated cyclodesulfurization to 2-phenylamino-2-oxazolines for adrenoceptor SAR studies. • One-pot S-cyclization selectively generates 2-phenylaminothiazolines with high regiocontrol. • Distinct H-bonding profile (3 donors, 2 acceptors; XLogP3=0.4) for comparative physicochemical profiling. Supplied as ≥98% pure solid with full analytical documentation. Global shipping available.

Molecular Formula C9H12N2OS
Molecular Weight 196.27 g/mol
CAS No. 102-12-5
Cat. No. B090735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiourea, N-(2-hydroxyethyl)-N'-phenyl-
CAS102-12-5
Molecular FormulaC9H12N2OS
Molecular Weight196.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=S)NCCO
InChIInChI=1S/C9H12N2OS/c12-7-6-10-9(13)11-8-4-2-1-3-5-8/h1-5,12H,6-7H2,(H2,10,11,13)
InChIKeyMFCXZZJQPDIXAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Identity and Physicochemical Properties


Thiourea, N-(2-hydroxyethyl)-N'-phenyl- (CAS 102-12-5), also known as 1-(2-hydroxyethyl)-3-phenylthiourea, is a substituted thiourea derivative with the molecular formula C₉H₁₂N₂OS and a molecular weight of 196.27 g/mol [1]. It possesses a phenyl ring and a 2-hydroxyethyl substituent attached to the thiourea core [2]. Computed properties include an XLogP3 of 0.4, three hydrogen bond donors, two hydrogen bond acceptors, and a predicted density of 1.3±0.1 g/cm³ [1].

Workflow Heterocyclic synthesis via cyclodesulfurization
Selection Context Hydroxyethyl-substituted thiourea building block
Method Compatibility One-pot TsCl/NaOH or Mitsunobu-mediated ring closure

Why Generic Thiourea Analogs Cannot Substitute


Unlike simpler thiourea analogs such as N-phenylthiourea or N-ethyl-N'-phenylthiourea, the N-(2-hydroxyethyl)-N'-phenylthiourea structure incorporates a nucleophilic hydroxyethyl group capable of participating in intramolecular cyclization reactions [1]. This structural feature enables distinct reactivity pathways that are not accessible to non-hydroxylated analogs, fundamentally altering synthetic utility and downstream product profiles [2]. Consequently, substituting this compound with a generic phenylthiourea derivative would eliminate the O-alkylation/cyclodesulfurization reactivity required for specific heterocycle syntheses [3].

Target Compound
N-(2-Hydroxyethyl)-N'-phenylthiourea
Contains internal hydroxyl nucleophile; enables O-cyclodesulfurization to oxazolines.
Generic Analog
N-Phenylthiourea / N-Alkyl Analogs
Lack hydroxyl group; cyclodesulfurization pathway may not transfer, altering product profile.

Differentiation Evidence Against Structural Analogs


O-Cyclodesulfurization to 2-Phenylamino-2-oxazolines

Under TsCl/NaOH conditions, N-(2-hydroxyethyl)-N'-phenylthiourea undergoes exclusive O-cyclodesulfurization to yield 2-phenylamino-2-oxazoline derivatives [1]. In contrast, N-phenylthiourea (CAS 103-85-5) and N-ethyl-N'-phenylthiourea (CAS 2741-06-2) lack the internal hydroxyl nucleophile required for this pathway and cannot participate in analogous cyclodesulfurization to oxazolines . The reaction of the target compound proceeds with very good yields via regiocontrolled O-alkylation, a reactivity profile absent in non-hydroxylated phenylthiourea analogs [2].

O-Cyclodesulfurization
Class-level inference
Exclusive O-cyclodesulfurization to 2-phenylamino-2-oxazolines under TsCl/NaOH; non-hydroxylated analogs cannot participate.
Enables oxazoline heterocycle access.
Regiocontrolled O-alkylation pathway.
Organic Synthesis Heterocyclic Chemistry Cyclodesulfurization

Lipophilicity and Hydrogen Bonding Profile

N-(2-hydroxyethyl)-N'-phenylthiourea exhibits an XLogP3 of 0.4, three hydrogen bond donors, and two hydrogen bond acceptors [1]. In comparison, N-ethyl-N'-phenylthiourea (CAS 2741-06-2) possesses only one hydrogen bond donor and lacks the hydroxyl oxygen, while N-methyl-N'-phenylthiourea (CAS 2724-69-8) similarly lacks the additional H-bond donor capacity [2]. The presence of the terminal hydroxyl group in the target compound increases polarity and water solubility potential while reducing logP compared to alkyl-substituted analogs.

H-Bond & Lipophilicity
Cross-study comparable
3 H-Bond Donors, 2 Acceptors, XLogP3 0.4 vs. 1 donor and higher logP for N-alkyl analogs.
Alters solubility and formulation context.
Computed physicochemical properties.
Physicochemical Profiling Medicinal Chemistry ADME Prediction

One-Pot Synthesis Without O-Protection

N-(2-hydroxyethyl)-N'-phenylthiourea is readily obtained in high yields from the reaction of 2-aminoethanol with phenyl isothiocyanate under mild conditions, avoiding the need for O-protection [1]. This contrasts with the synthesis of N-alkyl-N'-phenylthioureas lacking hydroxyl groups, which require alternative routes or protected intermediates. The one-pot reaction using TsCl/NaOH or Et₃N was found to be most effective in producing the requisite cyclization products [2].

One-Pot Synthesis
Class-level inference
High-yield synthesis without O-protection; direct one-pot conversion to heterocycles.
Supports efficient library synthesis.
Avoids protection/deprotection steps.
Synthetic Methodology Process Chemistry Scalability

Validated Application Scenarios


Synthesis of 2-Phenylamino-2-oxazoline Derivatives

Utilize N-(2-hydroxyethyl)-N'-phenylthiourea as a precursor for the regiocontrolled synthesis of 2-phenylamino-2-oxazolines via TsCl/NaOH-mediated cyclodesulfurization [1]. This pathway provides access to a class of compounds with reported adrenoceptor and imidazoline receptor agonist activity, enabling structure-activity relationship (SAR) studies in medicinal chemistry [2].

One-Pot Synthesis of 2-Phenylaminothiazolines

Employ the compound in a one-pot reaction with TsCl and NaOH (or Et₃N) to selectively generate 2-phenylaminothiazolines (S-cyclization products) [3]. This methodology offers high efficiency and regiocontrol for the preparation of sulfur-containing heterocycles of pharmaceutical interest [4].

Physicochemical Profiling and In Silico ADME Studies

Use the compound as a reference standard for comparative physicochemical profiling against alkyl-substituted thiourea analogs [5]. Its distinct hydrogen bonding profile (3 H-bond donors, 2 acceptors) and moderate lipophilicity (XLogP3 = 0.4) make it suitable for studying the impact of hydroxyl substitution on solubility and permeability in early-stage drug discovery .

Application
Selection Property
Validation Focus
2-Phenylamino-2-oxazoline synthesis
O-cyclodesulfurization reactivity
Regiocontrolled O-alkylation confirmation
2-Phenylaminothiazoline synthesis
One-pot S-cyclization method compatibility
TsCl/NaOH vs. Mitsunobu condition review
In silico ADME profiling
Hydrogen bonding and lipophilicity profile
Solubility and permeability prediction models

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